

# In vivo toxicity comparison of OY-101 and its parent compound

Author: BenchChem Technical Support Team. Date: December 2025



An objective comparison of the in vivo toxicity profiles of the novel compound OY-101 and its parent compound reveals significant safety improvements in OY-101. Preclinical animal studies indicate that OY-101 demonstrates a markedly higher tolerance and a reduction in organ-specific toxicities compared to its predecessor. This guide provides a summary of the key experimental findings and the methodologies used in these pivotal in vivo safety assessments.

## **Comparative Toxicity Data**

The following tables summarize the quantitative data from head-to-head in vivo toxicity studies comparing OY-101 and its parent compound.

Table 1: Acute Toxicity Profile

| Compound        | LD50 (mg/kg) | 95% Confidence<br>Interval | Primary Clinical<br>Signs of Toxicity     |
|-----------------|--------------|----------------------------|-------------------------------------------|
| Parent Compound | 450          | 410-495                    | Sedation, ataxia, piloerection            |
| OY-101          | >2000        | Not applicable             | No significant signs of toxicity observed |

Table 2: Sub-chronic Toxicity - No-Observed-Adverse-Effect Level (NOAEL)



| Compound        | NOAEL<br>(mg/kg/day) | Target Organs of<br>Toxicity | Key<br>Histopathological<br>Findings                   |
|-----------------|----------------------|------------------------------|--------------------------------------------------------|
| Parent Compound | 25                   | Liver, Kidneys               | Hepatocellular hypertrophy, renal tubular degeneration |
| OY-101          | 250                  | None identified              | No treatment-related histopathological changes         |

Table 3: Comparative Effects on Liver and Kidney Function Markers (28-Day Study)

| Parameter                                | Parent Compound<br>(50 mg/kg/day) | OY-101 (250<br>mg/kg/day) | Control Group |
|------------------------------------------|-----------------------------------|---------------------------|---------------|
| Alanine<br>Aminotransferase<br>(ALT) U/L | 112.5 ± 15.3                      | 45.8 ± 8.1                | 42.1 ± 7.5    |
| Aspartate Aminotransferase (AST) U/L     | 150.2 ± 20.1                      | 60.5 ± 9.9                | 58.3 ± 9.2    |
| Blood Urea Nitrogen<br>(BUN) mg/dL       | 35.6 ± 5.4                        | 18.9 ± 3.2                | 19.5 ± 2.8    |
| Serum Creatinine<br>(sCr) mg/dL          | 1.1 ± 0.2                         | 0.6 ± 0.1                 | 0.5 ± 0.1     |
| *p < 0.05 compared to control            |                                   |                           |               |

# **Experimental Protocols Acute Oral Toxicity Study**

The acute toxicity was assessed following the OECD Guideline 423. Male and female Sprague-Dawley rats were administered a single oral dose of either OY-101 or the parent compound.



The starting dose for the parent compound was 300 mg/kg, and for OY-101, it was 2000 mg/kg. Animals were observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

### 28-Day Sub-chronic Oral Toxicity Study

This study was conducted in accordance with OECD Guideline 408. The compounds were administered daily via oral gavage to Sprague-Dawley rats for 28 consecutive days. Four groups were established for each compound: a vehicle control group and three dose groups (e.g., for the parent compound: 5, 25, and 50 mg/kg/day). Throughout the study, clinical observations, body weight, food consumption, hematology, and clinical chemistry were monitored. At the end of the treatment period, a full necropsy and histopathological examination of tissues were performed to identify target organs of toxicity and establish the NOAEL.

### **Visualizations**









Click to download full resolution via product page

 To cite this document: BenchChem. [In vivo toxicity comparison of OY-101 and its parent compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410694#in-vivo-toxicity-comparison-of-oy-101and-its-parent-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com